molecular formula C11H21N3O2 B14783510 N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide

N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide

Cat. No.: B14783510
M. Wt: 227.30 g/mol
InChI Key: KHAWJMSMWOOFQO-UHFFFAOYSA-N
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Description

N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex, which provides good to excellent yields . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve scalable catalytic processes that ensure high yield and purity. For example, the use of stable O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a proficient rhodium catalyst can produce various pyrrolidines efficiently .

Chemical Reactions Analysis

Types of Reactions

N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide or pyrrolidine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with target selectivity.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity to enantioselective proteins, influencing its biological activity . The compound may act by modulating enzyme activity or receptor binding, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide is unique due to its specific stereochemistry and the presence of both an amide and a pyrrolidine ring.

Properties

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

IUPAC Name

N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide

InChI

InChI=1S/C11H21N3O2/c1-8(12)11(16)14-5-4-10(7-14)6-13(3)9(2)15/h8,10H,4-7,12H2,1-3H3

InChI Key

KHAWJMSMWOOFQO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(C1)CN(C)C(=O)C)N

Origin of Product

United States

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